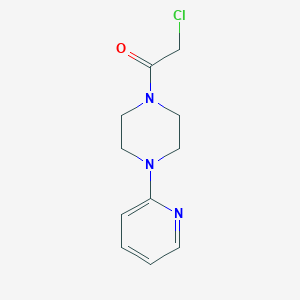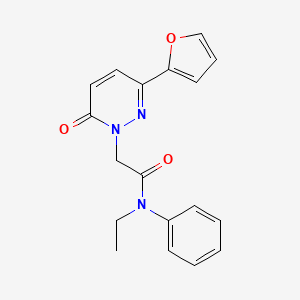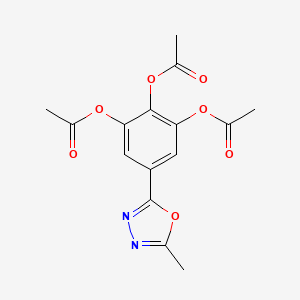![molecular formula C16H13BrN4O3 B11036221 1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole](/img/structure/B11036221.png)
1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL [2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL] ETHER is a complex organic compound that features a brominated benzodioxole moiety linked to a methyl ether group, which is further connected to a methyl-substituted phenyl ring bearing a tetrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL [2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL] ETHER typically involves multiple steps:
Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to introduce the bromine atom at the 6-position.
Formation of the Methyl Ether: The brominated benzodioxole is then reacted with a suitable methylating agent to form the methyl ether linkage.
Coupling with Tetrazole-Substituted Phenyl Ring: The final step involves coupling the intermediate with a 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL [2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL] ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL [2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL] ETHER is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the tetrazole group, in particular, is of interest due to its known bioactivity. Researchers are exploring its potential as an anticancer agent, antimicrobial agent, and more.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL [2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL] ETHER involves its interaction with specific molecular targets. The tetrazole group is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHANOL: This compound is similar in structure but lacks the methyl ether linkage and the tetrazole-substituted phenyl ring.
(6-BROMO-1,3-BENZODIOXOL-5-YL)ACETIC ACID: Another related compound, differing in the presence of an acetic acid group instead of the methyl ether and tetrazole-substituted phenyl ring.
Uniqueness
The uniqueness of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL [2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL] ETHER lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13BrN4O3 |
|---|---|
Molecular Weight |
389.20 g/mol |
IUPAC Name |
1-[3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl]tetrazole |
InChI |
InChI=1S/C16H13BrN4O3/c1-10-2-3-12(21-8-18-19-20-21)5-14(10)22-7-11-4-15-16(6-13(11)17)24-9-23-15/h2-6,8H,7,9H2,1H3 |
InChI Key |
NRRFMWHSVNBWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)OCC3=CC4=C(C=C3Br)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11036143.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11036147.png)

![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11036162.png)
![1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B11036167.png)
![dimethyl 2-{2,2,6,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036175.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methylphenyl)sulfonyl]amino}methylidene]-4-methylbenzenesulfonamide](/img/structure/B11036183.png)
![dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B11036193.png)
![N-(3-Chloro-4-fluorophenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide](/img/structure/B11036199.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11036202.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036204.png)
![8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036213.png)

